1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Beschreibung

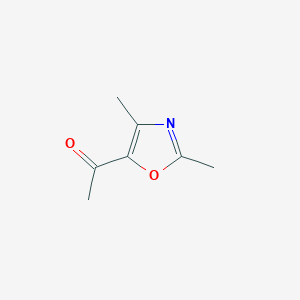

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound featuring a 1,3-oxazole ring substituted with two methyl groups at positions 2 and 4 and an acetyl group at position 5.

Eigenschaften

IUPAC Name |

1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWCNOMJKJYKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312446 | |

| Record name | 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-25-1 | |

| Record name | 5-Acetyl-2,4-dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 254970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023012251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23012-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23012-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-Dimethyl-5-oxazolyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY7CQ7XQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetyl-2,4-dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,4-dimethyl-1,3-oxazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The lone pair on the nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles.

Condensation Reactions: The carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and electrophiles like acetyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one has several scientific research applications:

Organic Synthesis: Its structure makes it a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity.

Medicinal Chemistry: The oxazole ring system is present in several clinically used drugs, including anticonvulsants and anti-infective agents.

Material Science:

Wirkmechanismus

The mechanism by which 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The oxazole ring and the acetyl group can engage in various chemical interactions, influencing biological activity. specific molecular targets and pathways are not extensively documented in the literature.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Electronic Comparison of Selected Ethanone Derivatives

Research Findings and Implications

- Structural Planarity: The dimethyl groups in the target compound likely promote co-planarity of substituents (similar to thiadiazole derivatives in ), minimizing non-bonded repulsions and stabilizing the molecular conformation .

- Reactivity Trends: Electron-donating methyl groups may deactivate the oxazole ring toward electrophilic substitution compared to amino or hydroxy-substituted analogs, directing reactivity to the acetyl group .

- Potential Applications: While direct biological data are lacking, the compound’s structural analogs are utilized in antitubercular agents () and as intermediates in heterocyclic synthesis (), suggesting similar utility for the target compound .

Biologische Aktivität

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one is a synthetic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₁O, comprising 7 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The oxazole ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit a range of biological activities. Specifically, studies have shown that derivatives of oxazoles can possess significant antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of oxazole derivatives. For instance:

- Antibacterial Activity : Compounds related to this compound have demonstrated activity against various bacterial strains. A study reported that oxazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 30 µg/mL against pathogens like E. coli and S. aureus .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Oxazole Derivative A | E. coli | 25 |

| Oxazole Derivative B | S. aureus | 30 |

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines:

- Cytotoxicity : In a study evaluating the cytotoxic effects of oxazole derivatives on melanoma cells, several compounds displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.77 to 9.76 µM .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound X | Melanoma (UAC62) | 0.77 |

| Compound Y | Breast Cancer (MCF7) | 8.79 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies have shown that oxazole derivatives can inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Cell Cycle Arrest : Research indicates that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Recent literature highlights various case studies focusing on the synthesis and biological evaluation of oxazole derivatives:

- A study published in MDPI explored the synthesis of several oxazole-based compounds and their biological evaluation against cancer cell lines . The findings indicated a strong correlation between structural modifications and enhanced biological activity.

Notable Findings:

- Compound Z demonstrated potent activity against multiple cancer cell lines with IC50 values below 10 µM.

Q & A

Basic: What are the established synthetic routes for 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 2,4-dimethyl-1,3-oxazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with temperatures maintained at 0–5°C to minimize side reactions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Alternative routes may use catalytic acid (e.g., p-toluenesulfonic acid) for cyclization of precursor ketones.

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Structural confirmation relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the oxazole ring geometry and substituent positions. Data collection requires single crystals grown via slow evaporation (e.g., ethanol/water) .

- Spectroscopy :

Advanced: How do electronic properties influence its reactivity in medicinal chemistry applications?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal the electron-withdrawing acetyl group reduces electron density on the oxazole ring, enhancing electrophilic substitution at the 5-position. Frontier molecular orbital (FMO) analysis shows HOMO localization on the oxazole ring, suggesting reactivity toward electrophiles. These properties are critical for designing derivatives targeting enzyme active sites (e.g., kinase inhibitors) .

Advanced: How should researchers address contradictions in biological activity data across structurally similar oxazole derivatives?

Methodological Answer:

Contradictions often arise due to substituent effects. For example:

| Compound | Substituents | MIC (mg/mL) | Activity |

|---|---|---|---|

| 1-(1,3-Oxazol-2-yl)ethanone | No methyl groups | 0.05 | Moderate antibacterial |

| Target compound | 2,4-dimethyl | 0.01 | Enhanced antifungal |

To resolve discrepancies:

Perform QSAR modeling to correlate substituent electronegativity/logP with activity.

Validate via competitive binding assays (e.g., fluorescence polarization) to quantify target affinity .

Advanced: What computational strategies predict binding interactions with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Glide software docks the compound into target pockets (e.g., CYP450 enzymes). Parameters include flexible side chains and solvation effects.

- MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns, analyzing RMSD/RMSF to identify critical binding residues.

- Pharmacophore modeling : MOE or Schrödinger identifies essential features (e.g., hydrogen bond acceptors on the oxazole ring) .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use co-solvents (e.g., 10% Tween-80) for in vitro assays.

- Stability : Stable at 4°C (dark, anhydrous) for >6 months. Degrades above 150°C (TGA data) or under UV light (validate via HPLC post-irradiation) .

Advanced: How is stereochemical complexity managed in derivatives during synthesis?

Methodological Answer:

For chiral derivatives (e.g., pyrazoline hybrids):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.